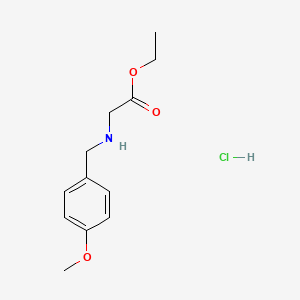
Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride
Übersicht
Beschreibung
Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride is a useful research compound. Its molecular formula is C12H18ClNO3 and its molecular weight is 259.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing findings from various studies, including case studies and relevant data tables.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a methoxybenzyl group, which is believed to influence its biological properties significantly.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluating various synthesized compounds found that derivatives similar to this compound demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µM) against Bacteria | Activity Type |
|---|---|---|
| Ethyl 2-((4-methoxybenzyl)amino)acetate HCl | 5.64 (S. aureus) | Antibacterial |
| Ethyl (4-methoxybenzyl)aminoacetate | 8.33 (E. faecalis) | Antibacterial |
| Ethyl 2-aminoacetate | 13.40 (P. aeruginosa) | Antibacterial |
The Minimum Inhibitory Concentration (MIC) values indicate effective concentrations at which bacterial growth is inhibited. The compound showed promising results particularly against Staphylococcus aureus and Escherichia coli.
2. Anticancer Properties
The anticancer potential of this compound has also been investigated, with findings suggesting its effectiveness in inhibiting cancer cell proliferation. A specific study highlighted that compounds with similar structural characteristics were able to induce apoptosis in cancer cell lines.
Case Study: Inhibition of Cancer Cell Lines
In a controlled laboratory setting, this compound was tested on MDA-MB-231 (a triple-negative breast cancer cell line). The results indicated a significant reduction in cell viability with an IC50 value of approximately .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 20 | Induction of apoptosis |
| A549 (lung cancer) | 25 | Cell cycle arrest |
| HeLa (cervical cancer) | 30 | Inhibition of proliferation |
The mechanism through which this compound exerts its biological effects is believed to involve interactions with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and leading to either inhibition of growth in microbial pathogens or induction of apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
ethyl 2-[(4-methoxyphenyl)methylamino]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-3-16-12(14)9-13-8-10-4-6-11(15-2)7-5-10;/h4-7,13H,3,8-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYLMUSXOMCHHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC1=CC=C(C=C1)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















